
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a chemical compound that has been utilized in the field of photoaffinity labeling. This compound contains a trifluoromethyl group and a diazirine moiety, which, upon irradiation with UV light, can form a reactive carbene capable of covalently bonding to nearby molecular structures, such as proteins or nucleic acids. This property makes it a valuable tool for studying molecular interactions within biological systems .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for creating trifluoromethylated stereogenic centers, has been described. This compound was used in organocatalytic 1,4-additions with several nucleophiles, leading to products with high optical purity . Although not the same compound, this research provides insight into the synthetic strategies that could potentially be adapted for synthesizing compounds like 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has been determined using crystallography. For example, the crystal structure of a benzaldehyde derivative with a complex thiophene-containing side chain was elucidated, providing details such as bond lengths and angles, which are crucial for understanding the reactivity and interaction of such compounds .
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives has been studied extensively. In the context of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, its reactivity under UV light has been shown to induce cross-linking reactions with complementary strands of nucleic acids, forming covalent DNA-protein complexes. This reaction is sequence-independent and can be used for photoaffinity modification of proteins and nucleic acids . Additionally, the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated, leading to the formation of stable hemiaminals and Schiff bases, which could be relevant to the reactivity of benzaldehyde derivatives in various conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the protection of hydroxyl groups in dihydroxy-benzaldehyde derivatives affects their reactivity and solubility . The trifluoromethyl group in such compounds is known to influence their chemical behavior, often increasing their lipophilicity and stability, which could be extrapolated to the compound .
Scientific Research Applications
Photoaffinity Probes
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has been studied in the context of photoaffinity probes. Photolysis of related diazirine compounds leads to products consistent with singlet carbene intermediates, which suggests their utility in photoaffinity labeling in biological systems. However, these photoinsertion products may undergo elimination and hydrolysis, potentially limiting their effectiveness for obtaining primary sequence data in biological applications (Platz et al., 1991).
Antiplasmodial Activity
A compound structurally similar to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, isolated from the marine sponge Xestospongia sp., has shown moderate antiplasmodial activity against Plasmodium falciparum (Murtihapsari et al., 2018).
Peptide Photoaffinity Reagents
This compound has been used in the synthesis of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. The synthesis process and the advantages of using this amino acid in peptide photoaffinity reagents are discussed, indicating its potential in biochemical studies (Shih & Bayley, 1985).
Photoaffinity Modification of Proteins and Nucleic Acids
Derivatives of this compound have been synthesized and used in the automatic synthesis of oligodeoxyribonucleotides for photoaffinity modification of proteins and nucleic acids. This includes the study of thermal stability and photomodification efficiency, highlighting its use in studying interactions between nucleic acids and proteins (Agapkina et al., 2002).
RNA Photo-Cross-Linking Probes
Diazirine-containing RNA photo-cross-linking probes have been developed using derivatives of this compound for the identification of microRNA targets. This demonstrates its applicability in RNA research, especially in understanding RNA interactions and gene regulation (Nakamoto & Ueno, 2014).
properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUIWNFGIROFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462649 | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |
CAS RN |
128886-88-4 | |
| Record name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Y0SS65WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
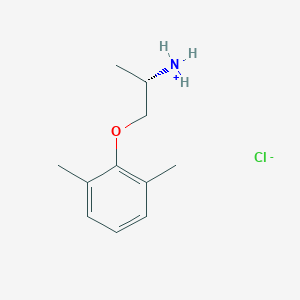
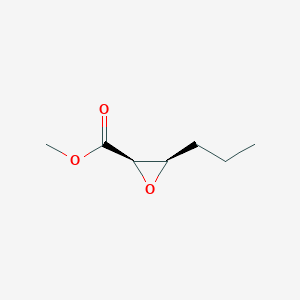

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
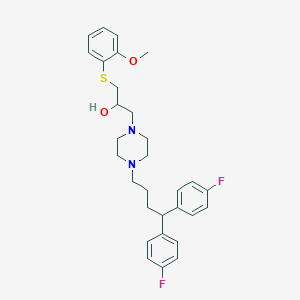
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
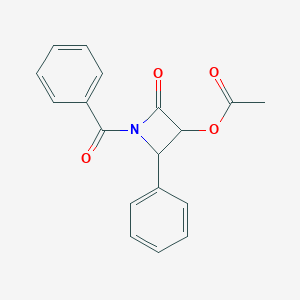
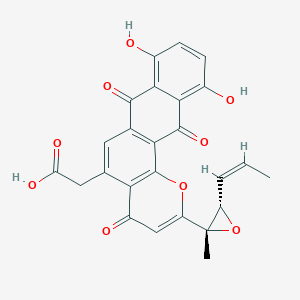



![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
